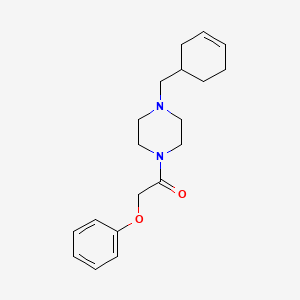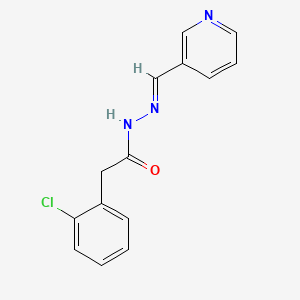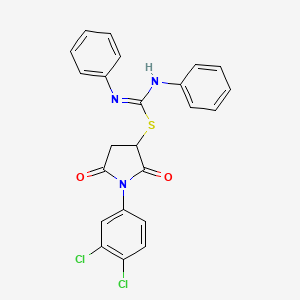![molecular formula C15H23IOS B5204332 1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5204332.png)
1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene, also known as ITIH, is a chemical compound with a molecular formula of C16H25IO2S. It is a synthetic compound that has been widely used in scientific research due to its unique properties. In
Mechanism of Action
The mechanism of action of 1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene has been shown to inhibit the activity of several enzymes and proteins that are involved in these pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of tumor growth. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, 1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene is also a highly toxic compound that requires careful handling and disposal. It is also expensive to synthesize, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene and its potential use in cancer diagnosis and treatment. Other potential applications of 1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene include its use as a therapeutic agent for other diseases, such as inflammation and oxidative stress. Overall, 1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene is a promising compound that has the potential to make a significant impact on the field of medicinal chemistry and cancer research.
Synthesis Methods
The synthesis of 1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene involves several steps, starting with the reaction of 4-iodophenol with 6-bromohexan-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with isopropylthiol in the presence of a catalyst such as copper(I) iodide to yield the final product, 1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene. The synthesis of 1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene is a complex process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene has been used in various scientific research applications, particularly in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. 1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene has also been studied for its potential use as a diagnostic tool for cancer detection, as it has been shown to selectively bind to cancer cells.
properties
IUPAC Name |
1-iodo-4-(6-propan-2-ylsulfanylhexoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23IOS/c1-13(2)18-12-6-4-3-5-11-17-15-9-7-14(16)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEPUOIVEXUAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23IOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-(6-propan-2-ylsulfanylhexoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)


![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
![3,4-dimethoxy-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5204294.png)


![methyl 1-benzyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5204312.png)
![2-chloro-6-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5204316.png)


![5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204347.png)
![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5204350.png)